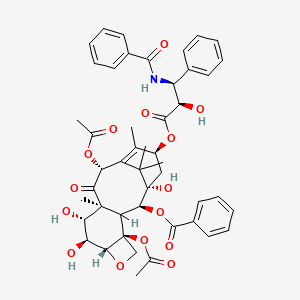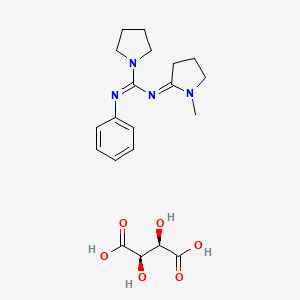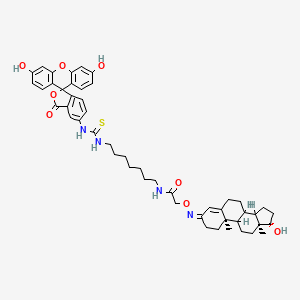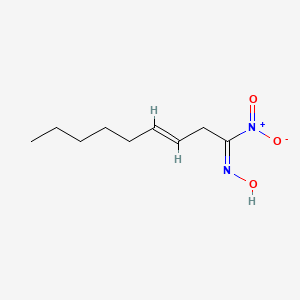
Echinolactone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echinolactone B is a natural product found in Echinodontiellum japonicum with data available.
Aplicaciones Científicas De Investigación
Identification of Anti-Viral and Anti-Inflammatory Constituents : Echinacea, which contains Echinolactone B, has been studied for its potential anti-viral and anti-inflammatory properties. Researchers have identified various constituents in Echinacea that could contribute to these effects, although specific references to this compound are not explicit (Birt et al., 2009).
Isolation from Fungal Sources and Biological Activities : Echinolactones, including this compound, have been isolated from fungal sources like Echinodontium japonicum. These compounds, characterized as illudalane sesquiterpenoids, have shown antimicrobial activities and effects on plant growth, indicating a potential for agricultural and medicinal applications (Suzuki, Murayama, & Shiono, 2006).
Antiosteoporotic Activity : While not directly related to this compound, studies on Echinacoside, a similar compound, have shown potential antiosteoporotic effects. This may suggest a broader range of biological activities for related compounds in the Echinacea species (Li et al., 2013).
Neurological and Other Disorders : Again, while focusing on Echinacoside, this research highlights the broad potential of Echinacea-derived compounds, including this compound, in treating various disorders like Parkinson’s and Alzheimer’s (Liu et al., 2018).
Antibacterial and Antiproliferative Potential : Research on other Echinacea species has revealed antibacterial and antiproliferative properties. These findings may point towards similar potential applications for this compound (Seukep et al., 2020).
Propiedades
Fórmula molecular |
C15H16O4 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
(4R)-4-hydroxy-5,7,7-trimethyl-4,6-dihydro-3H-cyclopenta[g]isochromene-1,8-dione |
InChI |
InChI=1S/C15H16O4/c1-7-10-5-15(2,3)13(17)8(10)4-9-12(7)11(16)6-19-14(9)18/h4,11,16H,5-6H2,1-3H3/t11-/m0/s1 |
Clave InChI |
AUQVJNVMPNTSOA-NSHDSACASA-N |
SMILES isomérico |
CC1=C2CC(C(=O)C2=CC3=C1[C@H](COC3=O)O)(C)C |
SMILES canónico |
CC1=C2CC(C(=O)C2=CC3=C1C(COC3=O)O)(C)C |
Sinónimos |
echinolactone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-[2-[4-[(N-cyano-N'-cyclohexylcarbamimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1244029.png)
![(2S)-3-[3-[(4-Carbamimidoylbenzoyl)amino]propanoylamino]-2-[(4-ethylphenyl)sulfonylamino]propanoic acid](/img/structure/B1244037.png)








![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)
